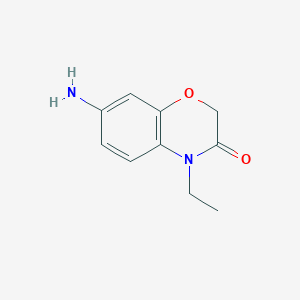

7-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one

Description

7-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one is a synthetic benzoxazinone derivative characterized by an amino group at the 7th position and an ethyl substituent at the 4th position of the benzoxazinone core. Its structure (IUPAC name: 7-amino-4H-1,4-benzoxazin-3-one) has been confirmed via spectral data, including $^{1}\text{H}$-NMR, $^{13}\text{C}$-NMR, and HRMS, with the molecular formula $\text{C}{10}\text{H}{12}\text{N}2\text{O}2$ .

Properties

IUPAC Name |

7-amino-4-ethyl-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c1-2-12-8-4-3-7(11)5-9(8)14-6-10(12)13/h3-5H,2,6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGZOPAFCIFAFAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)COC2=C1C=CC(=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction is usually carried out under reflux conditions for several hours to yield the desired benzoxazine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

7-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzoxazine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrobenzoxazines, while reduction could produce aminobenzoxazines.

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the benzoxazinone family, characterized by a unique structure that includes an amino group and an ethyl substituent. Its molecular formula is with a molar mass of 192.21 g/mol. The presence of these functional groups contributes to its biological activity and chemical reactivity, making it a versatile material for research applications.

Medicinal Chemistry

7-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one has been investigated for its potential pharmacological properties:

- Antimicrobial Activity : The compound exhibits promising antimicrobial properties, suggesting potential use in developing new antibiotics .

- Anti-inflammatory Effects : Research indicates that it may act as an anti-inflammatory agent by modulating pathways related to inflammation.

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may have anticancer effects, warranting further exploration in cancer therapeutics.

Chemical Synthesis

As a building block in organic synthesis, this compound can be used to synthesize more complex molecules. This includes:

- Synthesis of Novel Compounds : It serves as a precursor for synthesizing derivatives with enhanced biological activities or altered pharmacokinetics .

- Catalytic Applications : The compound may also be utilized as a catalyst in various chemical reactions due to its reactive functional groups.

Materials Science

The compound's unique structure allows for potential applications in materials science:

- Development of New Materials : Its properties may be harnessed in creating polymers or other materials with specific functionalities.

Mechanism of Action

The mechanism of action of 7-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Benzoxazinone Compounds

Structural and Functional Group Variations

Benzoxazinones exhibit diverse bioactivities depending on substituent positions and functional groups. Key derivatives include:

DIBOA and DIMBOA

- DIBOA (2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one): Natural hydroxamic acid with hydroxyl groups at positions 2 and 4. Found in rye and wild barley, it acts as a defense metabolite against insects and pathogens .

- DIMBOA (2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one): Methoxy substitution at position 7 enhances stability and broad-spectrum bioactivity in maize and wheat. It chelates heavy metals (e.g., arsenic) and exhibits allelopathic effects .

4-Acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one

- Structure : Acetyl at position 4 and ethyl at position 2.

- Bioactivity : Exhibits antifungal activity (97% yield synthesis) with a molecular ion peak at m/z 219 .

- Contrast: The ethyl group at position 4 in 7-amino-4-ethyl may reduce steric hindrance compared to position 2, affecting target binding.

Propanolamine-Containing Derivatives

- Structure: Propanolamine moiety linked to the benzoxazinone core.

- Bioactivity : Broad-spectrum activity against plant pathogens (viruses, bacteria, fungi) due to enhanced membrane penetration .

- Contrast: The amino group in 7-amino-4-ethyl may offer different hydrogen-bonding interactions compared to the hydroxyl-rich propanolamine group.

Bioactivity Profiles

Ecological and Pharmacological Roles

- Ecological: Natural benzoxazinoids like DIMBOA reduce arsenic toxicity in soils, while synthetic derivatives may lack such roles .

- Pharmacological: Benzoxazinoids inhibit cancer cells, but 7-amino-4-ethyl’s amino group could enhance cytotoxicity through novel mechanisms .

Biological Activity

7-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one is a synthetic compound belonging to the benzoxazinone family, which is noted for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms, pharmacological applications, and relevant case studies.

The molecular formula of this compound is with a molar mass of 178.19 g/mol. The compound exhibits significant solubility in various solvents due to the presence of the amino and ethyl functional groups, which enhance its reactivity and biological interactions .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been evaluated against various microbial strains, demonstrating efficacy in inhibiting growth in both bacterial and fungal species. For instance, derivatives of benzoxazinones have shown potential against pathogens such as Aspergillus fumigatus and Candida albicans with minimum inhibitory concentrations (MICs) suggesting effective antifungal activity .

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Aspergillus fumigatus | 12.5 µg/mL |

| Candida albicans | 25 µg/mL |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . Studies suggest that it may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are pivotal in inflammatory pathways. This activity is crucial for developing therapeutic agents targeting inflammatory diseases .

Anticonvulsant Activity

In a study evaluating benzoxazinone derivatives, this compound was highlighted for its anticonvulsant potential . The compound was tested using the maximal electroshock seizure (MES) test, showing promising results in reducing seizure activity . The protective index calculated indicated favorable safety margins compared to other anticonvulsants.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and microbial resistance.

- Receptor Binding : It has shown affinity for certain receptors that modulate neurotransmitter release and inflammatory responses.

- Cellular Pathways : The compound influences signaling pathways related to apoptosis and cell proliferation, contributing to its anticancer potential.

Case Studies

Several studies have documented the efficacy of this compound:

- Antifungal Efficacy : A recent study demonstrated that derivatives of benzoxazinones exhibited antifungal activities against various strains with significant inhibitory rates. For example, compounds modified from this structure showed over 70% inhibition against Gibberella zeae and Phytophthora infestans .

- Anticonvulsant Testing : In animal models, the compound was tested alongside traditional anticonvulsants, showcasing comparable efficacy with reduced side effects as observed in behavioral tests .

Q & A

Q. What are the recommended synthetic routes for 7-Amino-4-ethyl-2H-1,4-benzoxazin-3(4H)-one, and how can reaction conditions be optimized?

A common approach involves cyclization of substituted benzoxazine precursors. For example, derivatives like 4-Acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one can be synthesized via condensation reactions, achieving yields up to 97% under reflux conditions with acetic anhydride as a catalyst. Optimization requires monitoring reaction time, temperature, and stoichiometry using techniques like TLC or HPLC .

Q. What spectroscopic methods are critical for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions and ring structure. Gas chromatography-mass spectrometry (GC/MS) provides molecular ion peaks (e.g., m/z 219 for a related derivative) and fragmentation patterns. Infrared (IR) spectroscopy helps identify functional groups like the carbonyl (C=O) stretch near 1700 cm⁻¹ .

Q. What safety protocols should be followed during handling and storage?

Avoid inhalation, skin contact, or ingestion. Use chemical fume hoods, nitrile gloves, and safety goggles. Store in airtight containers at room temperature, away from oxidizers. Emergency measures include rinsing affected skin with water for 15 minutes and seeking medical attention for ingestion .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry or hydrogen-bonding networks?

Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and intermolecular interactions. For example, the crystal structure of 7-Chloro-4-phenethyl-2H-1,4-benzoxazin-3(4H)-one revealed a planar benzoxazine ring with a dihedral angle of 5.2° between the aromatic and heterocyclic planes. Hydrogen bonds (e.g., N–H···O) stabilize the lattice, influencing solubility and stability .

Q. What experimental strategies address contradictions in biological activity data (e.g., antifungal vs. herbicidal effects)?

Structure-activity relationship (SAR) studies are critical. For instance, substituting the ethyl group with bulkier alkyl chains may enhance antifungal activity but reduce herbicidal potency. Use dose-response assays (e.g., MIC for antifungal activity) and comparative molecular field analysis (CoMFA) to model substituent effects .

Q. How can synthetic yields be improved while minimizing byproducts in multi-step syntheses?

Employ kinetic control strategies, such as low-temperature intermediates (e.g., Schiff base formation at 0–5°C). Catalytic methods, like Pd-mediated cross-coupling for aryl substitutions, can reduce side reactions. Purification via column chromatography with gradient elution (hexane/ethyl acetate) isolates high-purity products .

Methodological and Analytical Challenges

Q. What computational tools are effective for predicting physicochemical properties or reactivity?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties, such as HOMO-LUMO gaps, which correlate with redox behavior. Software like Gaussian or ORCA can model reaction pathways, while QSAR platforms like MOE predict logP and solubility .

Q. How do solvent polarity and pH influence the stability of this compound in aqueous media?

Stability studies using UV-Vis spectroscopy show degradation at pH < 5 (protonation of the amine group) or pH > 9 (hydrolysis of the oxazinone ring). Polar aprotic solvents (e.g., DMSO) enhance solubility but may accelerate photodegradation; add antioxidants like BHT for long-term storage .

Data Interpretation and Reproducibility

Q. How should researchers address discrepancies in NMR or MS data across studies?

Calibrate instruments using certified standards (e.g., tetramethylsilane for NMR). For MS, compare fragmentation patterns with databases like NIST Chemistry WebBook. Contradictions in coupling constants (e.g., J = 8.2 Hz vs. 7.5 Hz) may arise from solvent effects or tautomerism; report solvent and temperature explicitly .

Q. What validation criteria ensure reproducibility in biological assays involving this compound?

Follow OECD guidelines:

- Use positive controls (e.g., fluconazole for antifungal assays).

- Validate cell-based assays with ≥3 independent replicates.

- Report IC₅₀ values with 95% confidence intervals.

Cross-validate results using orthogonal methods (e.g., fluorescence microscopy and ATP assays for cytotoxicity) .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Melting Point | 52–54°C (for a derivative) | |

| Molecular Ion (GC/MS) | m/z 219 | |

| ¹³C NMR (Carbonyl Signal) | δ 168.5 ppm | |

| Hydrogen Bond Length (XRD) | 2.89 Å (N–H···O) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.